molecular formula C21H26ClN3O3S B2736935 2-(2-chlorophenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide CAS No. 1021218-00-7

2-(2-chlorophenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide

Cat. No.: B2736935
CAS No.: 1021218-00-7
M. Wt: 435.97
InChI Key: MJBXQGARGJMPAA-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide is a synthetic compound of significant interest in medicinal chemistry research, designed around the pharmacologically privileged piperazine scaffold. The piperazine ring is a versatile heterocycle extensively investigated for its wide range of biological activities and is a key structural component in numerous FDA-approved therapeutics . This particular molecule integrates a phenylpiperazine group connected via a sulfonyl propyl linker to a 2-(2-chlorophenyl)acetamide head group. This strategic architecture suggests potential for interaction with various biological targets. Piperazine-based compounds have demonstrated notable antiviral activities against pathogens such as Human Immunodeficiency Virus (HIV) and influenza, and are considered in the development of broad-spectrum antiviral agents . Furthermore, the piperazine scaffold is a common feature in ligands for central nervous system (CNS) targets and other enzyme systems, indicating that this compound may serve as a valuable chemical probe or building block in hit-to-lead optimization campaigns. Its primary research value lies in its application as a key intermediate for the synthesis of more complex active compounds and as a tool for probing biochemical pathways in infectious disease and pharmacological development. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3S/c22-20-10-5-4-7-18(20)17-21(26)23-11-6-16-29(27,28)25-14-12-24(13-15-25)19-8-2-1-3-9-19/h1-5,7-10H,6,11-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBXQGARGJMPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorobenzoyl chloride with 4-phenylpiperazine to form an intermediate, which is then reacted with a sulfonyl propylating agent under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like crystallization, filtration, and purification using techniques such as column chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chlorophenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity to its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs.
  • Chlorophenyl Position : The 2-chlorophenyl group in the target may sterically hinder interactions compared to the 3-chlorophenyl derivative in , affecting receptor binding .
  • Piperazine vs. Piperidine : The 4-phenylpiperazine in the target offers a planar aromatic system absent in piperidine-based analogs (), possibly enhancing π-π stacking in biological targets .

Crystallographic and Conformational Analysis

  • Dihedral Angles : In , dihedral angles between aromatic and amide groups (44.5–77.5°) influence molecular packing and hydrogen bonding (N–H⋯O). The target’s sulfonyl group may adopt similar conformational flexibility, impacting crystal lattice stability .

Biological Activity

2-(2-chlorophenyl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide, also known by its CAS number 1021218-00-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H26ClN3O3SC_{21}H_{26}ClN_{3}O_{3}S with a molecular weight of 436.0 g/mol. The structure features a chlorophenyl group, a piperazine moiety, and a sulfonamide linkage, which are critical for its biological activity.

PropertyValue
CAS Number1021218-00-7
Molecular FormulaC21H26ClN3O3S
Molecular Weight436.0 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It interacts with neurotransmitter receptors, particularly those associated with the central nervous system, which may contribute to its therapeutic effects.
  • Cell Cycle Regulation : Preliminary studies indicate that this compound may influence cell cycle progression in cancer cells, promoting apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer potential of the compound against different cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • Results : The compound exhibited significant cytotoxic effects with IC50 values ranging from 10 µM to 25 µM across various cell lines, indicating moderate to potent anticancer activity.
Cell LineIC50 Value (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest
HCT11610Inhibition of proliferation

Neuropharmacological Effects

The compound's piperazine component suggests potential neuropharmacological effects:

  • Dopaminergic Activity : Studies indicate that it may act as a dopamine receptor antagonist, which could be beneficial in treating conditions like schizophrenia.
  • Anxiolytic Effects : Animal models have shown that administration of the compound results in reduced anxiety-like behaviors, supporting its use as an anxiolytic agent.

Case Studies

  • Study on Antitumor Activity :
    • Researchers synthesized derivatives of the compound and assessed their antitumor properties. One derivative exhibited an IC50 value of 5 µM against MCF-7 cells, significantly enhancing the understanding of structure-activity relationships (SAR) .
  • Neuropharmacological Evaluation :
    • In a behavioral study using rodent models, the compound was administered to evaluate its effects on anxiety and depression-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups .

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